molecular formula C21H16BrClN2O2 B11548807 4-bromo-N'-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]benzohydrazide

4-bromo-N'-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]benzohydrazide

Cat. No.: B11548807
M. Wt: 443.7 g/mol
InChI Key: QRBJONHAZHENHW-ZMOGYAJESA-N
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Description

4-bromo-N’-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a bromine atom, a chlorobenzyl group, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N’-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]benzohydrazide typically involves the condensation of 4-bromobenzohydrazide with 2-[(2-chlorobenzyl)oxy]benzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired product, which is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N’-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

4-bromo-N’-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N’-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N’-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]benzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H16BrClN2O2

Molecular Weight

443.7 g/mol

IUPAC Name

4-bromo-N-[(E)-[2-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide

InChI

InChI=1S/C21H16BrClN2O2/c22-18-11-9-15(10-12-18)21(26)25-24-13-16-5-2-4-8-20(16)27-14-17-6-1-3-7-19(17)23/h1-13H,14H2,(H,25,26)/b24-13+

InChI Key

QRBJONHAZHENHW-ZMOGYAJESA-N

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2/C=N/NC(=O)C3=CC=C(C=C3)Br)Cl

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2C=NNC(=O)C3=CC=C(C=C3)Br)Cl

Origin of Product

United States

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